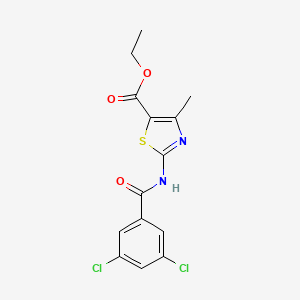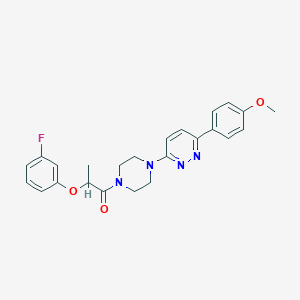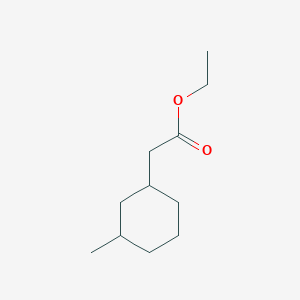
5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is a chemical compound with the molecular formula C11H11NO3 . It is a derivative of indolin-2-one, which is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one was synthesized from the condensation reaction of 5-chloroisatin and 2,4-dinitrophenylhydrazine . Another compound, 3-hydroxy-3-(2-oxopropyl)indolin-2-one, was produced by a human-derived Enterocloster strain when cultured anaerobically .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one is characterized by a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . The compound has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .Chemical Reactions Analysis
The compound has been found to undergo various chemical reactions. For instance, 3-hydroxy-3-(2-oxopropyl)indolin-2-one was found to inhibit nitric oxide production . In another study, a one-pot method was used to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Potential
A study conducted by Dandia et al. (2013) explored the green synthesis of 3-substituted-3-hydroxyindolin-2-ones, including compounds structurally similar to 5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one. The compounds demonstrated significant antioxidant activity and showed potential as antibacterial and antifungal agents (Dandia et al., 2013).
Anti-HIV-1 Activity
Chander et al. (2018) synthesized and evaluated a series of compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus for their anti-HIV-1 activity. They found that some of these compounds exhibited promising potency against HIV-1, suggesting potential therapeutic applications (Chander et al., 2018).
Potential Anticancer Agents
Penthala et al. (2010) synthesized a series of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs and evaluated their cytotoxicity against various human tumor cell lines. This study indicated that certain analogs might be useful leads for anticancer drug development (Penthala et al., 2010).
Antimicrobial Activity
Shingade et al. (2012) synthesized derivatives of 5-chloroindoline-2,3-dione, structurally related to the compound of interest, and found them to possess significant antimicrobial activity (Shingade et al., 2012).
Green Synthesis Protocols
Research by Saiprathima et al. (2013) developed a green protocol for synthesizing oxindole derivatives, which could potentially include 5-Chloro-3-hydroxy-3-(2'-oxopropyl)indolin-2-one, emphasizing environmentally benign methods (Saiprathima et al., 2013).
Orientations Futures
The future directions for the study of 5-Chloro-3-hydroxy-3-(2’-oxopropyl)indolin-2-one are promising. The compound’s potential as an inhibitor of nitric oxide production suggests it could have applications in the treatment of diseases where nitric oxide production plays a role . Furthermore, the compound’s synthesis from readily accessible ketones and isatin in the presence of earthworm extract suggests potential for green chemistry applications .
Propriétés
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAGYDHNYJBYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Cl)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)
![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)



![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)

